molecular formula C9H11N5 B1661412 N-allyl-9-methyl-9H-purin-6-amine CAS No. 90597-03-8

N-allyl-9-methyl-9H-purin-6-amine

Cat. No.: B1661412
CAS No.: 90597-03-8
M. Wt: 189.22
InChI Key: UJMSXIGRPCNAOS-UHFFFAOYSA-N
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Description

N-allyl-9-methyl-9H-purin-6-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-9-methyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. A common synthetic route might include:

    Starting Material: A purine derivative such as 6-chloropurine.

    Alkylation: Reaction with 9-methyl and prop-2-en-1-yl groups under basic conditions.

    Reaction Conditions: The reaction may require a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group.

    Reduction: Reduction reactions might target the purine ring or the alkyl groups.

    Substitution: Nucleophilic substitution reactions could occur at various positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong nucleophiles like sodium methoxide (NaOCH3).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

N-allyl-9-methyl-9H-purin-6-amine could have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying purine metabolism and enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting purine-related pathways.

    Industry: Use in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with enzymes or receptors that recognize purine structures. It could act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A methylated purine derivative with stimulant properties.

    Theobromine: Another methylated purine found in cocoa and chocolate.

Uniqueness

N-allyl-9-methyl-9H-purin-6-amine is unique due to its specific alkylation pattern, which may confer distinct biochemical properties and reactivity compared to other purines.

Properties

IUPAC Name

9-methyl-N-prop-2-enylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-3-4-10-8-7-9(12-5-11-8)14(2)6-13-7/h3,5-6H,1,4H2,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMSXIGRPCNAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710787
Record name 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90597-03-8
Record name 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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